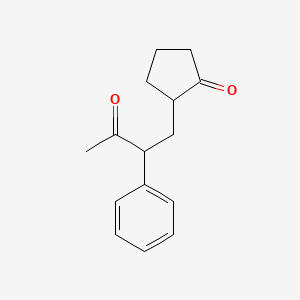
5-Ethyl-3-isocyanato-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-isocyanato-1,2-oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an isocyanate group makes it particularly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-isocyanato-1,2-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . This method is advantageous due to its high efficiency and mild reaction conditions. Another method involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which improves the safety profile and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-isocyanato-1,2-oxazole undergoes various chemical reactions, including:
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and CuBr2/DBU are commonly used oxidizing agents.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions to form various derivatives.
Major Products Formed
Aplicaciones Científicas De Investigación
5-Ethyl-3-isocyanato-1,2-oxazole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-isocyanato-1,2-oxazole involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isocyanate group, which can react with amines, alcohols, and other nucleophiles to form stable products . The compound can also undergo oxidation to form oxazoles, which have their own unique biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: Another five-membered ring compound with oxygen and nitrogen atoms in different positions.
Oxadiazole: A heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly useful in the synthesis of complex molecules and in applications requiring strong covalent bonding .
Propiedades
Número CAS |
55809-57-9 |
|---|---|
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
5-ethyl-3-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C6H6N2O2/c1-2-5-3-6(7-4-9)8-10-5/h3H,2H2,1H3 |
Clave InChI |
ZWYTTXCBLAFQRO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NO1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)




![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)


![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
